Fmoc-(fmochmb)ala-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBLRADDJWAHI-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106179 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148515-85-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Specialized Amino Acid Derivatives in Modern Synthetic Peptide Chemistry
The synthesis of peptides is a cornerstone of biochemical and medicinal research, enabling the production of hormones, enzymes, and therapeutic agents. bachem.comamerigoscientific.com While the 20 proteinogenic amino acids form the basis of these biopolymers, the demand for peptides with enhanced stability, unique conformations, and improved therapeutic profiles has necessitated the use of specialized amino acid derivatives. amerigoscientific.comresearchgate.net These non-natural building blocks, which can feature modifications to the amino group, carboxyl group, or side chain, allow for greater versatility in peptide design. bachem.comrsc.org
In the widely used technique of Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially added to a growing peptide chain anchored to a solid support. bachem.comaurigeneservices.com This method simplifies purification by allowing for the easy removal of excess reagents and by-products. bachem.com However, the synthesis of certain "difficult sequences," particularly those prone to aggregation, can lead to incomplete reactions and low yields. rsc.org Specialized derivatives, such as those with backbone protection, are instrumental in mitigating these issues by disrupting the interchain hydrogen bonding that causes aggregation. peptide.com
Historical Development and Evolution of Protecting Group Strategies in Solid Phase Peptide Synthesis Spps
The advent of SPPS, developed by Bruce Merrifield, revolutionized peptide synthesis. peptide.com Early strategies predominantly utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. bachem.compeptide.com While effective, this approach had limitations. The introduction of the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group in 1970 by Carpino and Han offered a milder and more flexible alternative. peptide.comnih.gov
The combination of Fmoc for temporary Nα-amino group protection and acid-labile tert-butyl (tBu) based groups for side-chain protection (the Fmoc/tBu strategy) became the dominant methodology. bachem.comaurigeneservices.com This orthogonal system allows for the selective removal of protecting groups under different conditions, broadening the scope of SPPS and enabling the synthesis of more complex and modified peptides. bachem.comaurigeneservices.compeptide.com The development of new resins and a variety of selectively removable protecting groups has further expanded the possibilities for on-resin modifications like cyclization and disulfide bridge formation. bachem.com
A significant challenge that remained was the aggregation of the growing peptide chain, which could hinder reaction kinetics and lead to truncated or impure products. rsc.orgnih.gov This spurred the development of backbone amide protection strategies, a concept first explored by Weygand and co-workers, to temporarily modify the peptide backbone itself and disrupt the formation of secondary structures that lead to aggregation. rsc.org
Significance of Backbone Amide Protection in Addressing Peptide Synthesis Challenges
Approaches to N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine Synthesis
The synthesis of this compound is a multi-step process that involves the strategic protection of L-alanine. This process is fundamental to creating a building block that can be effectively utilized in Fmoc-based SPPS.
Optimized Reaction Pathways for Compound Generation
The generation of this compound involves the introduction of the Fmoc protecting group onto the α-amino group of L-alanine. chemicalbook.com A common method for this initial step is the reaction of L-alanine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium carbonate. chemicalbook.com
Following the initial Fmoc protection, the synthesis proceeds with the introduction of the 2-hydroxy-4-methoxybenzyl (Hmb) group. This is followed by the protection of the hydroxyl function of the Hmb group with a second Fmoc group, resulting in the final this compound compound. nih.gov An alternative approach involves the synthesis of mono-Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid derivatives, which have been reported to be obtained in higher yields compared to the bis-Fmoc derivatives. nih.gov
Key reaction steps can be summarized as:
N-α-Fmoc protection of L-alanine : Reaction of L-alanine with an Fmoc-donating reagent. chemicalbook.com
Introduction of the Hmb group : Attachment of the 2-hydroxy-4-methoxybenzyl group to the N-α-Fmoc-alanine.
O-Fmoc protection of the Hmb group : Protection of the hydroxyl group of the Hmb moiety with a second Fmoc group to yield the final product. du.ac.in
The purity of the final product is critical, with standards often requiring ≥99.0% purity as determined by HPLC. cem.comsigmaaldrich.com Impurities such as dipeptides (Fmoc-Ala-Ala-OH) or β-alanine derivatives can arise during the synthesis of the initial Fmoc-amino acid and must be carefully monitored and controlled. nih.gov
Control of Stereochemistry and Diastereomeric Purity
Maintaining the L-configuration of the alanine residue is paramount throughout the synthesis to ensure the biological activity of the final peptide. The use of urethane-based protecting groups like Fmoc is known to suppress racemization during the activation and coupling steps of peptide synthesis. nih.govsemanticscholar.org
The synthesis of this compound from L-alanine is designed to preserve the original stereochemistry. chemicalbook.com The reaction conditions, particularly the choice of base and solvent, are optimized to minimize the risk of epimerization at the α-carbon. High enantiomeric purity (often ≥99.8%) is a standard requirement for Fmoc-amino acids used in peptide synthesis. cem.com The absence of significant diastereomeric impurities is confirmed through analytical techniques such as chiral chromatography and NMR spectroscopy. nih.gov
Methodologies for Integrating this compound into Solid-Phase Peptide Synthesis (SPPS) Schemes
The primary application of this compound is in Fmoc/tBu-based SPPS. du.ac.inacs.org This strategy utilizes the base-labile Fmoc group for temporary N-α-protection and acid-labile groups for permanent side-chain protection. iris-biotech.de
Advanced Coupling Protocols and Reagent Systems for this compound Residue Incorporation
The incorporation of the bulky this compound residue into a growing peptide chain requires efficient coupling protocols. Standard coupling reagents used in SPPS are generally effective. These include carbodiimide-based reagents like diisopropylcarbodiimide (DIC) in conjunction with additives such as N-hydroxybenzotriazole (HOBt) or Oxyma. nih.gov Phosphonium and aminium/uronium salt-based reagents like HBTU are also commonly employed. nih.gov
To ensure complete incorporation, especially when coupling to a sterically hindered amino acid or a difficult sequence, a double coupling strategy may be necessary. du.ac.in The progress of the coupling reaction can be monitored using qualitative tests like the Kaiser test.
A comparative study showed that coupling yields of mono-Fmoc Hmb-protected alanine derivatives were similar to their bis-Fmoc counterparts when using TBTU/HOBt/DIEA as the coupling system. nih.gov
Table 1: Common Coupling Reagents for SPPS
| Reagent Class | Examples | Notes |
|---|---|---|
| Carbodiimides | DIC | Often used with HOBt or Oxyma to suppress side reactions. nih.gov |
| Aminium/Uronium Salts | HBTU, HATU | Highly efficient coupling agents. nih.gov |
Selection and Performance of Solid Supports Compatible with this compound Chemistry
The choice of solid support (resin) is critical for the success of SPPS. For the synthesis of peptide acids using the Fmoc/tBu strategy, acid-labile resins are employed. Polystyrene-based resins, such as Wang resin or 2-chlorotrityl chloride resin, are common choices. acs.org The latter is particularly useful for preparing protected peptide fragments due to the mild acidic conditions required for cleavage. acs.org
Resins with polyethylene (B3416737) glycol (PEG) grafts, like NovaSyn® TG resins, offer improved swelling properties in a wider range of solvents and can enhance the synthesis of long or hydrophobic peptides. luxembourg-bio.com The selection of the resin depends on the C-terminal amino acid and the desired final product (e.g., peptide acid or amide). For peptide amides, resins like Rink Amide or PAL are used. du.ac.in
The compatibility of these resins with the standard Fmoc chemistry workflow—piperidine (B6355638) treatment for Fmoc removal and trifluoroacetic acid (TFA) for final cleavage—is well-established. du.ac.in
Orthogonal Protecting Group Strategies Employing this compound
The Hmb group introduced via this compound serves as a backbone-protecting group, which is a key component of an orthogonal protection scheme. ug.edu.pl The primary N-α-Fmoc group is removed by a base (e.g., piperidine), while the side-chain protecting groups (like tBu, Boc, Trt) and the Hmb group are removed during the final cleavage step with a strong acid like TFA. du.ac.inug.edu.pl The O-Fmoc protection on the Hmb group is also cleaved during the piperidine treatment steps. du.ac.in
This orthogonality is fundamental to SPPS, allowing for the selective deprotection and elongation of the peptide chain without affecting other protected functionalities. researchgate.net The use of Hmb backbone protection is particularly advantageous for:
Inhibiting Aggregation : By disrupting inter-chain hydrogen bonding, the Hmb group improves the solubility of the growing peptide chain, which is a major cause of poor synthesis quality for "difficult" sequences. acs.orgsigmaaldrich.com
Improving Solubility of Protected Fragments : The retention of the Hmb group on cleaved peptide fragments can significantly enhance their solubility, facilitating their use in fragment condensation strategies. sigmaaldrich.com
Suppressing Side Reactions : The use of Hmb-protected derivatives has been shown to reduce the formation of by-products like aspartimide when synthesizing sequences containing Asp residues. sigmaaldrich.com
The strategic placement of an Hmb-modified residue, such as that provided by this compound, can dramatically improve the yield and purity of the target peptide. acs.org For instance, in the synthesis of a difficult peptide sequence, incorporating this compound resulted in a crude peptide purity of 39%, compared to 27% with a standard methodology. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine | This compound |
| L-alanine | Ala |
| Fluorenylmethoxycarbonyl | Fmoc |
| 2-hydroxy-4-methoxybenzyl | Hmb |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |
| Diisopropylcarbodiimide | DIC |
| N-hydroxybenzotriazole | HOBt |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU |
| N,N-Diisopropylethylamine | DIPEA |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP |
| tert-Butyl | tBu |
| tert-Butyloxycarbonyl | Boc |
| Trityl | Trt |
| Polyethylene glycol | PEG |
| Perfluorinated-alkoxy | PFA |
| Polytetrafluoroethylene | PTFE |
| Trifluoroacetic acid | TFA |
Selective Deprotection of the Fmoc Group in the Presence of the Hmb Functionality
A cornerstone of the Fmoc/tBu (tert-butyl) strategy in SPPS is the principle of orthogonality, which allows for the selective removal of different protecting groups under distinct chemical conditions. nih.govpublish.csiro.auresearchgate.netnih.gov The selective deprotection of the N-α-Fmoc group from this compound, while leaving the Hmb backbone protection and other acid-labile side-chain protecting groups intact, is a prime example of this principle in action.
The N-α-Fmoc group is characteristically labile to basic conditions. publish.csiro.auresearchgate.net Its removal is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comscholaris.caacs.org The deprotection proceeds via a β-elimination mechanism (E1cB). publish.csiro.auscholaris.caacs.org The basicity of piperidine is sufficient to abstract the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the excess amine. publish.csiro.auresearchgate.net
Crucially, the Hmb group is stable under these basic conditions. ug.edu.plchempep.com The Hmb protecting group is an acid-labile functionality, specifically designed to be cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of SPPS when the peptide is cleaved from the resin support and side-chain protecting groups are removed. sigmaaldrich.comchempep.com The orthogonality of the base-labile Fmoc group and the acid-labile Hmb group is fundamental to the successful stepwise elongation of the peptide chain. This allows for the iterative deprotection of the N-terminal Fmoc group for subsequent coupling reactions, while the Hmb group remains on the backbone to prevent aggregation throughout the synthesis.
| Protecting Group | Chemical Class | Cleavage Conditions | Stability |
| Fmoc | Urethane (B1682113) | 20% Piperidine in DMF | Acid-stable |
| Hmb | Benzyl (B1604629) ether type | Trifluoroacetic acid (TFA) | Base-stable |
Table 1: Orthogonality of Fmoc and Hmb Protecting Groups
This selective deprotection is highly efficient, but potential side reactions unrelated to the Hmb group can occur during the piperidine treatment, such as aspartimide formation in susceptible sequences. chempep.compublish.csiro.au However, the presence of the Hmb group on a preceding residue is a key strategy to minimize this very side reaction. acs.orgacs.org
Sequential Deprotection Methodologies for Complex Peptide Architectures
The synthesis of complex peptide architectures, such as branched, cyclic, or multi-disulfide-bridged peptides, relies heavily on sequential deprotection strategies. These strategies are enabled by the use of a suite of orthogonal protecting groups that can be removed in a specific order without affecting others. This compound plays a significant role in these methodologies, not only by facilitating the assembly of the linear sequence but also by being part of a broader orthogonal protection scheme.
In a typical scenario for synthesizing a complex peptide, a researcher might employ:
N-α-Fmoc protection for temporary protection of the N-terminus, removed at each cycle with piperidine.
Acid-labile side-chain protection (e.g., Boc for Lysine (B10760008), tBu for Aspartic Acid, Trt for Cysteine), which are stable to piperidine but are removed by TFA. nih.govnih.gov The Hmb group falls into this category of acid-labile groups. sigmaaldrich.comug.edu.pl
Other orthogonal protecting groups for specific functionalities that need to be addressed at an intermediate stage. Examples include the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, or the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, which is removed by hydrazine (B178648).
The Hmb group on the peptide backbone, introduced via this compound, is generally carried through to the final global deprotection step with TFA. chempep.com However, its stability can be modulated for more intricate sequential strategies. For instance, the acylation of the Hmb group's hydroxyl function with acetic anhydride (B1165640) can increase its acid stability, allowing for the generation of peptides that retain the Ac-Hmb protection upon initial TFA cleavage. sigmaaldrich.com The free peptide can then be regenerated after a deacetylation step followed by a second TFA treatment. sigmaaldrich.com This allows for the isolation of a backbone-protected peptide fragment, which can exhibit improved solubility for purification or for use in fragment condensation strategies. sigmaaldrich.com
A notable example of modulating Hmb lability for sequential deprotection is the "Hmb off/on" strategy developed for cysteine side-chain protection. researchgate.net In this approach, a modified Hmb group (Hmboff) is stable to TFA. However, treatment with neutral aqueous buffers converts it to an acid-labile form (Hmbon), which can then be removed with TFA. researchgate.net While this specific strategy has been detailed for cysteine, it illustrates the potential for developing sophisticated, multi-step deprotection sequences in complex peptide synthesis where the lability of protecting groups like Hmb can be chemically switched.
Role of the 2-Hydroxy-4-methoxybenzyl (Hmb) Moiety in Amide Bond Protection
The core utility of this compound stems from the temporary protection of the backbone amide nitrogen of the alanine residue after it has been incorporated into the growing peptide chain. peptide.com In a standard peptide chain, the amide (N-H) bond is a key participant in hydrogen bonding. By substituting the amide hydrogen with the Hmb group, this derivative fundamentally alters the hydrogen bonding capacity of the peptide backbone at that specific position. peptide.com This modification is reversible, as the Hmb group is designed to be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis along with other side-chain protecting groups. peptide.comug.edu.pl
Peptide aggregation during SPPS is a major obstacle, particularly for hydrophobic sequences or those with a tendency to form stable secondary structures like β-sheets. luxembourg-bio.comresearchgate.net This aggregation occurs when peptide chains, anchored to the solid support, interact with each other through intermolecular hydrogen bonds, rendering the N-terminal amine of the growing chain inaccessible for the next coupling step. luxembourg-bio.com This leads to incomplete reactions and the formation of deletion sequences, significantly reducing the yield and purity of the target peptide.
The Hmb moiety on the alanine backbone nitrogen acts as a physical shield, disrupting the formation of the regular hydrogen-bonded networks that initiate and propagate aggregation. peptide.com By replacing the amide hydrogen, the Hmb group eliminates a crucial hydrogen bond donor site. peptide.com Its steric bulk further prevents adjacent peptide chains from approaching closely enough to form other stabilizing intermolecular interactions. googleapis.com This disruption of interchain association maintains the growing peptide in a more solvated and accessible state on the resin, facilitating efficient deprotection and coupling steps. sigmaaldrich.comresearchgate.net
Beyond preventing intermolecular interactions, the Hmb group also blocks the formation of intramolecular hydrogen bonds. acs.org These internal hydrogen bonds can cause the peptide to fold into stable, non-productive conformations on the resin, which can also hinder subsequent reaction steps. By breaking these internal hydrogen bonding patterns, the Hmb group helps to maintain the peptide chain in a more random coil-like state, which is more amenable to the chemical transformations of SPPS. acs.org The prevention of both inter- and intramolecular hydrogen bonding is a key factor in improving the synthesis quality of otherwise intractable peptide sequences. acs.org
Elucidation of Mechanisms for Inhibiting Intermolecular Hydrogen Bonding and Peptide Aggregation
Suppression of Undesired Side Reactions During SPPS Utilizing this compound
The use of this compound and similar Hmb-protected amino acids contributes to a significant reduction in several common side reactions that plague Fmoc-SPPS, leading to products of higher purity. sigmaaldrich.com
Aspartimide formation is one of the most severe side reactions in Fmoc chemistry, occurring when a peptide contains an aspartic acid (Asp) residue. nih.gov Under the basic conditions of Fmoc deprotection (using piperidine), the backbone amide nitrogen of the residue following Asp can become deprotonated and attack the side-chain ester of Asp, forming a five-membered succinimide (B58015) ring (aspartimide). nih.goviris-biotech.de This intermediate can then hydrolyze to form a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their racemized versions, complicating purification. nih.gov
Using an Hmb-protected amino acid, such as Fmoc-(FmocHmb)Gly-OH, immediately after the Asp residue provides a powerful solution. luxembourg-bio.comnih.gov The Hmb group on the glycine (B1666218) nitrogen prevents its deprotonation by the piperidine solution, thereby blocking the initial and rate-limiting step of aspartimide formation. nih.gov This strategy offers nearly complete protection against this side reaction. nih.gov Similarly, the formation of piperidide adducts, where piperidine attacks the aspartimide intermediate, is also suppressed as the formation of the intermediate itself is prevented. sigmaaldrich.comsmolecule.com
| Synthesis Method | Crude Peptide Purity (%) | Reference |
|---|---|---|
| Standard Fmoc Methodology | 27% | acs.org |
| Using this compound | 39% | acs.org |
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur after the deprotection of the second amino acid in the chain. luxembourg-bio.comiris-biotech.de The newly liberated N-terminal amine attacks the amide bond of the preceding residue, forming a stable six-membered ring and cleaving the dipeptide from the resin support. iris-biotech.demesalabs.com This side reaction is particularly prevalent when proline is in the second or third position of the sequence. iris-biotech.de
While this compound does not directly participate in the DKP mechanism unless it is one of the first two residues, its role in preventing aggregation has an indirect but significant benefit. Peptide aggregation can slow down the subsequent coupling reaction, providing a larger window of opportunity for DKP formation to occur. nih.gov By maintaining the peptide chain's solubility and accessibility, the Hmb group ensures that the forward coupling reaction proceeds efficiently, outcompeting the intramolecular cyclization that leads to DKP formation.
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical concern in peptide synthesis. The Fmoc group, being a urethane-type protecting group, is inherently effective at suppressing racemization during the activation and coupling of the amino acid. nih.govsemanticscholar.org However, racemization can still occur under certain conditions, such as elevated temperatures or during the coupling of sterically hindered residues. researchgate.net
Applications and Impact of Fmoc Fmochmb Ala Oh in Advanced Peptide Synthesis
Synthesis of "Difficult" and Aggregation-Prone Peptide Sequences
A primary challenge in solid-phase peptide synthesis (SPPS) is the tendency of growing peptide chains to aggregate on the solid support, driven by intermolecular hydrogen bonding that forms stable β-sheet structures. This aggregation can render the N-terminus of the peptide inaccessible, leading to incomplete acylation and deprotection steps and resulting in truncated or deletion sequences. Fmoc-(FmocHmb)Ala-OH directly counteracts this phenomenon.
Efficacy in Overcoming Sequence-Dependent Synthetic Challenges
The introduction of the Hmb group at a strategic position within a peptide sequence effectively shields the peptide backbone. By substituting an amide proton, the Hmb group physically prevents the hydrogen bond formation necessary for β-sheet aggregation. acs.org This disruption-by-protection approach keeps the peptide chain solvated and accessible for subsequent reaction cycles. The Hmb group is stable throughout the Fmoc-based synthesis and is cleaved simultaneously with side-chain protecting groups during the final treatment with strong acid, such as trifluoroacetic acid (TFA), to yield the native peptide sequence. sigmaaldrich.com The placement of a single Hmb-protected residue can be sufficient to facilitate the synthesis of otherwise intractable sequences, such as hydrophobic transmembrane domains or amyloidogenic peptides. sigmaaldrich.com
The coupling of an amino acid onto the Hmb-modified nitrogen proceeds via a well-defined mechanism. The incoming activated amino acid first acylates the hydroxyl group of the Hmb moiety, which then undergoes a rapid, intramolecular O→N acyl transfer to form the desired peptide bond. This neighboring group participation facilitates the otherwise sterically hindered coupling to a secondary amine.
Comparative Performance Against Alternative Backbone Protecting Groups (e.g., Dmb) and Pseudoproline Dipeptide Building Blocks
This compound is one of several tools available for managing aggregation. Its performance is often compared with the 2,4-dimethoxybenzyl (Dmb) group and with pseudoproline dipeptides.
Versus Dmb: The Dmb group functions similarly to Hmb but lacks the 2-hydroxy group. While effective, the coupling onto a Dmb-protected secondary amine is significantly more challenging due to the absence of the O→N acyl transfer mechanism that assists the reaction for Hmb. researchgate.net However, the hydroxyl group of Hmb can be a disadvantage in certain applications, like phosphopeptide synthesis, if not properly managed. sigmaaldrich.com
Versus Pseudoproline Dipeptides: Pseudoproline (ΨPro) dipeptides are oxazolidine (B1195125) derivatives of Ser or Thr that introduce a "kink" in the peptide backbone, effectively disrupting secondary structure. They are highly effective but are limited to insertion at Ser or Thr residues. This compound provides greater flexibility, as it can be incorporated at any alanine (B10760859) position. miamioh.edu A comparative study on the synthesis of a "difficult" peptide, H-MEDSTYYKASKGC-NH₂, demonstrated that while both methods improved crude purity over the standard approach, the pseudoproline dipeptide yielded a cleaner product in that specific sequence. This was attributed to the slow and sometimes incomplete coupling of the residue immediately following the Hmb-amino acid. miamioh.edu
| Synthesis Strategy | Crude Peptide Purity (%) |
| Standard Fmoc methodology | 27 |
| Incorporation of this compound | 39 |
| Incorporation of Fmoc-Ala-Ser(ΨMe,Mepro)-OH | 45 |
| Table 4.1: Comparative purity of a difficult peptide sequence synthesized using different aggregation-disrupting strategies. Data sourced from a comparative study. acs.org |
Preparation of Protected Peptide Fragments for Convergent Synthesis Strategies
For the synthesis of large proteins (>50 amino acids), a convergent approach is often superior to linear stepwise synthesis. This strategy involves the synthesis of several smaller, protected peptide fragments, which are then purified and ligated (chemically joined) to form the final protein.
Strategies for Segment Condensation and Chemical Ligation Utilizing Hmb-Protected Fragments
This compound is highly valuable for this approach. The Hmb group is stable to the mild acid conditions (e.g., 1-2% TFA) used to cleave peptides from hyper-acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin. acs.org This allows for the synthesis and isolation of peptide fragments that are fully protected on their side chains and retain the Hmb group on the backbone.
These Hmb-protected fragments can then be used in segment condensation reactions. A key benefit is that the Hmb group significantly enhances the solubility of these often-hydrophobic fragments in the organic solvents used for ligation, which is a common bottleneck in convergent synthesis. sigmaaldrich.comlsu.edu Furthermore, Hmb-protected fragments have been successfully utilized in native chemical ligation (NCL) strategies. For example, in a synthesis of Bovine Pancreatic Trypsin Inhibitor (BPTI), an N-terminal fragment containing an Hmb-protected glycine (B1666218) was successfully ligated to a C-terminal fragment, demonstrating the compatibility of the protecting group with NCL chemistry. rsc.org
Enhancement of Crude Peptide Purity and Overall Yield in Fragment Synthesis
By preventing on-resin aggregation during the synthesis of individual fragments, the use of this compound leads to cleaner crude products. This simplifies the purification of the fragments, resulting in higher recovery yields. This was demonstrated in the total synthesis of Barnase, a 110-amino acid protein. The synthesis of one of the fragments, B researchgate.net (39 residues), was problematic due to aggregation. Incorporating Fmoc-(Hmb)-Ala-OH at a key position drastically improved the quality of the crude peptide, enabling its successful purification and subsequent use in the convergent assembly of the full-length protein. nih.gov
| Peptide Fragment | Purification Yield (%) | Notes |
| Barnase B Current time information in Bangalore, IN. | 39 | - |
| Barnase B researchgate.net | 30 | Synthesis required Hmb protection at Ala³³ to overcome aggregation. |
| Barnase B researchgate.net | 36 | - |
| Table 4.2: Purification yields of Barnase fragments prepared for convergent synthesis. The successful synthesis of fragment B researchgate.net was enabled by Hmb backbone protection. nih.gov |
Facilitation of Post-Translational Modification (PTM) Incorporation
The chemical synthesis of peptides bearing post-translational modifications (PTMs), such as phosphorylation and glycosylation, is essential for biological research but presents unique challenges. The modified residues can alter the physicochemical properties of the peptide, often increasing the risk of aggregation during SPPS.
The Hmb backbone protection strategy has proven effective in the synthesis of phosphopeptides. rsc.org By placing an Hmb-protected residue near a serine, threonine, or tyrosine that is to be phosphorylated, aggregation is suppressed, and the hydroxyl group is more accessible for the phosphorylation reaction. researchgate.netrsc.org A critical consideration in this context is the Hmb group's own hydroxyl moiety, which could be undesirably phosphorylated. To prevent this, the Hmb hydroxyl group must be temporarily blocked, for example with an acetyl (Ac) or allyloxycarbonyl (Alloc) group, before the phosphorylation step. researchgate.netrsc.org This protecting group is then removed orthogonally before the final TFA cleavage. This "backbone protection" strategy has been successfully applied to the synthesis of challenging phosphopeptides, including fragments of human Tau protein and the MAP kinase ERK 2. rsc.orgrsc.org The compatibility of Fmoc chemistry with such modifications, aided by tools like this compound, allows for the production of complex PTM-containing peptides that are inaccessible through biological expression systems. nih.gov
Compatibility with Diverse PTM Building Blocks and Orthogonal Methodologies
The effectiveness of this compound is rooted in its seamless integration into the most prevalent strategy in modern peptide synthesis: the Fmoc/tBu orthogonal protection scheme. acs.orgiris-biotech.de In this methodology, the temporary N-α-Fmoc group is removed at each cycle with a mild base (commonly piperidine), while the more permanent side-chain protecting groups (often tBu-based) and the linker to the solid support are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). iris-biotech.denih.gov
The Hmb group introduced by this compound is compatible with this orthogonal system. It remains stable during the basic conditions used for Fmoc removal but is cleaved concomitantly with tBu-based side-chain protecting groups during the final TFA treatment. peptide.comresearchgate.net This orthogonality is crucial as it allows for the selective deprotection and modification of specific sites on the peptide chain, which is the basis for synthesizing peptides with PTMs or other complex structures like branching or cyclization. researchgate.net
The use of this compound is compatible with a wide array of PTM building blocks used in Fmoc-SPPS. Because the Hmb group's primary role is to prevent backbone aggregation, it does not interfere with the chemistry of most side-chain modifications. It facilitates the efficient incorporation of these often bulky and sterically hindered residues by ensuring that the N-terminus of the growing peptide chain remains accessible for subsequent coupling reactions.
| Protecting Group Type | Examples | Cleavage Condition | Compatibility with Hmb Group |
|---|---|---|---|
| Temporary α-Amino Group Protection | Fmoc | ~20% Piperidine (B6355638) in DMF | Compatible (Hmb is stable) |
| Permanent Side-Chain Protection | tBu, Boc, Trt, Pbf | ~95% TFA | Compatible (Hmb is cleaved simultaneously) |
| Backbone Protection | Hmb | ~95% TFA | N/A |
| Quasi-Orthogonal Side-Chain Protection | ivDde, Dde | ~2% Hydrazine (B178648) in DMF | Compatible (Hmb is stable) |
| Photolabile Groups | Nvoc, Nv | UV Light (e.g., 365 nm) | Compatible |
This compatibility allows peptide chemists to design complex synthesis strategies involving multiple orthogonal protecting groups. For instance, a peptide could be assembled using the standard Fmoc/tBu strategy, incorporating an this compound unit to prevent aggregation, and also include a lysine (B10760008) residue protected with an ivDde group. After assembling the full peptide backbone, the ivDde group could be selectively removed with hydrazine to allow for a specific modification on the lysine side-chain, all while the Hmb and tBu groups remain intact.
Improved Synthesis of Peptides Bearing Sensitive Modifications (e.g., Phosphorylation, Glycosylation)
The synthesis of peptides containing sensitive PTMs like phosphorylation and glycosylation presents unique challenges, including steric hindrance from bulky modifying groups and an increased propensity for aggregation. nih.govthieme-connect.de The anti-aggregating properties of Hmb backbone protection have proven to be highly beneficial in these demanding applications.
Phosphopeptide Synthesis: The chemical synthesis of phosphopeptides is a critical tool for studying cellular signaling. nih.gov A common method involves incorporating protected phosphoamino acids, such as Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Tyr(PO(OBzl)OH)-OH, during Fmoc-SPPS. nih.govsemanticscholar.org However, a persistent problem is incomplete phosphorylation or coupling, often attributed to the inaccessibility of the target hydroxyl or amino groups due to peptide chain aggregation on the solid support. thieme-connect.de
The introduction of Hmb backbone protection can significantly enhance the efficiency of phosphopeptide synthesis. By disrupting the secondary structures that cause aggregation, the Hmb group ensures that reagents can freely access the reaction sites. thieme-connect.de A notable study demonstrated this improvement during the synthesis of a bis-phosphorylated mitogen-activated protein (MAP) kinase fragment. thieme-connect.de The researchers found that introducing Hmb protection at a leucine (B10760876) residue near the target threonine and tyrosine phosphorylation sites was crucial for achieving successful phosphitylation and obtaining the desired product. thieme-connect.de
| Peptide Target | Challenge | Strategy Employing Hmb | Observed Improvement | Reference |
|---|---|---|---|---|
| Acyl Carrier Protein (65-74) | Strong inter-chain aggregation | Incorporation of Hmb-protected amino acids | Facilitated synthesis of a previously intractable sequence | nih.gov |
| MAP Kinase ERK 2 (178-188) (bis-phosphorylated) | Incomplete phosphorylation due to aggregation | Introduction of Fmoc-(FmocHmb)Leu-OH near phosphorylation sites | Enabled successful phosphorylation and synthesis | thieme-connect.de |
| Acanthoscurrin Fragment (101-132) | Severe aggregation of a glycine-rich sequence | Use of Fmoc-(FmocHmb)Gly-OH | Inhibited β-sheet formation and allowed for total synthesis | researchgate.net |
| Aspartimide-prone sequences (e.g., -Asp-Gly-) | Base-driven aspartimide side-reaction | Use of Fmoc-(FmocHmb)Gly-OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Suppresses formation of aspartimide and related by-products | semanticscholar.orgresearchgate.netresearchgate.net |
Glycopeptide Synthesis: The synthesis of glycopeptides, which are vital for understanding many biological processes, is arguably one of the most challenging areas of SPPS. The introduction of large, complex carbohydrate moieties onto the peptide backbone significantly increases steric hindrance and can promote aggregation. semanticscholar.orgnih.gov While the literature contains fewer explicit examples of this compound being used for glycopeptide synthesis compared to phosphopeptides, the underlying principle remains highly relevant. The mild conditions of Fmoc-SPPS are generally preferred for synthesizing glycopeptides to preserve the delicate glycosidic bonds. nih.gov Strategies that minimize aggregation, such as the use of pseudoprolines or backbone protection, are often necessary for success. peptide.comsemanticscholar.org
By preventing the peptide-resin from collapsing and making the terminal amine inaccessible, Hmb protection can facilitate the coupling of bulky glycosylated amino acid building blocks, such as Fmoc-Ser(Ac₃-β-D-GlcNAc)-OH or glycosylated asparagine derivatives. nih.gov This leads to higher coupling efficiencies, improved crude purity, and ultimately a more reliable synthesis of these complex biomolecules.
Structural Modifications and Analog Development of Fmoc Fmochmb Ala Oh Derivatives
Design and Synthesis of Fmoc-(FmocHmb)AA-OH Analogues for Various Amino Acids
The design of Fmoc-(FmocHmb)AA-OH analogues extends the benefits of backbone protection to a wider range of amino acids beyond alanine (B10760859). This enables the strategic insertion of Hmb-protected residues at various points within a peptide sequence to disrupt aggregation-promoting secondary structures.
Exploration of Hmb-Type Backbone Protection for Sterically Hindered and Unhindered Residues
The application of Hmb-type backbone protection has been explored for both sterically unhindered and hindered amino acid residues. For unhindered residues like glycine (B1666218) and alanine, the introduction of the Hmb group effectively prevents interchain hydrogen bonding, which is a primary cause of aggregation during peptide synthesis. peptide.comnih.gov This leads to improved solubility of the growing peptide chain and higher purity of the final product. sigmaaldrich.com
However, coupling an amino acid to the secondary amine of an Hmb-protected residue can be challenging due to steric hindrance. sigmaaldrich.com This is particularly true for sterically hindered amino acids such as valine and isoleucine. nih.gov To overcome this, more potent coupling reagents and optimized reaction conditions are often necessary. nih.gov Research has shown that while coupling to Hmb-protected amino acids can be difficult, it is achievable and offers significant advantages in the synthesis of problematic sequences. peptide.comnih.gov
A comparative study highlighted the effectiveness of using Fmoc-(FmocHmb)Ala-OH in the synthesis of a "difficult" peptide, resulting in a crude peptide with 39% purity, a significant improvement over the standard methodology which yielded 27% purity. acs.org This demonstrates the practical benefit of Hmb protection for even relatively unhindered residues like alanine.
The following table summarizes the application of Hmb-type protection for different amino acid types:
| Amino Acid Type | Application of Hmb-Type Protection | Key Considerations |
| Unhindered (e.g., Glycine, Alanine) | Routinely used to disrupt aggregation and prevent side reactions like aspartimide formation. peptide.comresearchgate.net | Coupling to the Hmb-protected residue is generally manageable with standard potent coupling reagents. nih.gov |
| Hindered (e.g., Valine, Isoleucine) | More challenging due to increased steric hindrance at the coupling site. nih.gov | Requires specialized and more potent acylation techniques to achieve efficient coupling. nih.gov |
Development of Novel 2-Hydroxy-4-methoxybenzyl-Related Protecting Group Derivatives
To address the challenges associated with the Hmb group, particularly the steric hindrance it imposes, research has focused on developing novel derivatives of the 2-hydroxy-4-methoxybenzyl protecting group. One notable alternative is the 2,4-dimethoxybenzyl (Dmb) group. peptide.com The Dmb group functions similarly to Hmb by preventing hydrogen bonding but lacks the reactive hydroxyl group of Hmb. sigmaaldrich.com This can be advantageous in certain applications, although coupling to Dmb-protected residues can also be difficult. peptide.com
Another approach involves modifying the Hmb residue itself. For instance, the introduction of a nitro group into the benzylic ring of the Hmb group was explored to make it more suitable for use with hindered amino acids. nih.gov While this modification had the desired effect on reactivity, the resulting protecting group could not be removed by standard acid-catalyzed deblocking methods. nih.gov
The development of salicylaldehyde-based protecting groups, such as Hmb, Hmsb (2-hydroxy-5-methoxy-sulfinylbenzyl), and Hmnb (2-hydroxy-4-methoxy-5-nitrobenzyl), represents a significant advancement. researchgate.net These groups can be introduced in an automated fashion, improving the efficiency and handling of the synthesis of aggregation-prone sequences. researchgate.net
The table below outlines some key Hmb-related protecting groups and their characteristics:
| Protecting Group | Structure | Key Features and Applications |
| Hmb (2-hydroxy-4-methoxybenzyl) | Contains a hydroxyl group. | Effective at disrupting aggregation; the hydroxyl group can be a site for unwanted side reactions. peptide.comsigmaaldrich.com |
| Dmb (2,4-dimethoxybenzyl) | Lacks the hydroxyl group. | Prevents unwanted side reactions at the hydroxyl position; coupling can still be sterically hindered. peptide.comsigmaaldrich.com |
| Nitro-Hmb | Hmb with a nitro group on the benzyl (B1604629) ring. | Modified reactivity profile; not removable by standard acidolysis. nih.gov |
| Hmsb (2-hydroxy-5-methoxy-sulfinylbenzyl) | A salicylaldehyde-based derivative. | Allows for automated introduction and improved handling during synthesis. researchgate.net |
Investigation of this compound in the Context of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified, non-peptide backbones. nih.gov The incorporation of specialized building blocks like this compound into peptidomimetic scaffolds is an area of active research, aiming to create novel molecules with enhanced stability and biological activity.
Incorporation into Non-Natural Peptide Scaffolds and Architectures
The use of this compound and its analogs can be extended to the synthesis of non-natural peptide architectures. By strategically placing these backbone-protected residues, it is possible to control the conformation and properties of the resulting peptidomimetic. The Hmb group, by blocking backbone hydrogen bonding, can enforce specific structural constraints that might not be accessible with standard amino acids. acs.org This allows for the design of scaffolds that can present functional groups in a precise three-dimensional arrangement, mimicking the binding epitopes of natural proteins. nih.gov
Influence on Inducing and Stabilizing Specific Secondary Structures
The primary role of the Hmb protecting group is to disrupt the formation of undesirable secondary structures like β-sheets, which lead to aggregation. However, by carefully placing Hmb-protected residues within a peptide sequence, it is possible to influence and stabilize desired secondary structures. For example, by preventing certain hydrogen bonds from forming, the peptide backbone may be predisposed to adopt other conformations, such as turns or helices. This conformational control is a key principle in the design of peptidomimetics that aim to mimic the secondary structure motifs involved in biological recognition processes. nih.gov The ability of Hmb and related protecting groups to act as "structure breakers" can be harnessed to guide the folding of a peptide chain into a specific, biologically active conformation.
Analytical Methodologies for Research and Purity Assessment in Fmoc Fmochmb Ala Oh Studies
Advanced High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and isomeric integrity of Fmoc-(FmocHmb)Ala-OH. Both reversed-phase and chiral HPLC methods are employed to ensure the compound meets the stringent quality requirements for peptide synthesis. The purity of Fmoc-amino acid derivatives is a critical parameter, as impurities can lead to the formation of undesirable side products in the final peptide. nih.gov
Reversed-Phase HPLC (RP-HPLC) is the primary method for determining the chemical purity of this compound. These analyses are typically performed on C18 columns. arkat-usa.org The mobile phase often consists of a gradient of acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) added to improve peak shape and resolution. phenomenex.comwindows.net Detection is commonly carried out using a UV detector, as the Fmoc groups exhibit strong absorbance at specific wavelengths, typically around 260 nm or 220 nm. phenomenex.comwindows.net A high-purity batch of this compound is expected to show a major peak corresponding to the product, with minimal secondary peaks. For many commercial Fmoc-amino acids, a purity of ≥99% is often specified. nih.gov
Chiral HPLC is indispensable for verifying the enantiomeric purity of this compound, ensuring that the L-alanine configuration is preserved and that no racemization has occurred during synthesis. The presence of the D-enantiomer can have significant, often detrimental, effects on the biological activity and structure of the final peptide. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of a wide range of N-Fmoc protected α-amino acids. phenomenex.comwindows.net Similarly, macrocyclic glycopeptide-based CSPs, like those based on teicoplanin or ristocetin (B1679390) A, offer excellent selectivity for the chiral analysis of Fmoc-amino acids. sigmaaldrich.com These separations are often achieved under reversed-phase conditions, with the mobile phase composition fine-tuned to achieve baseline resolution of the enantiomers. phenomenex.comsigmaaldrich.com For high-quality starting materials, the enantiomeric excess is expected to be greater than 99.8%. cem.com
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Isomeric Analysis) |
|---|---|---|
| Stationary Phase | Octadecylsilane (C18) | Polysaccharide-based (e.g., Lux Cellulose-2) or Macrocyclic Glycopeptide-based (e.g., Chirobiotic T) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA | Isocratic or gradient elution with Acetonitrile/Methanol and acidic additives (e.g., TFA, Formic Acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm or 260 nm (UV) | 220 nm (UV) |
| Expected Purity | ≥ 99.0% | ≥ 99.8% enantiomeric excess |
Spectroscopic Techniques for Detailed Structural Elucidation and Confirmation
Spectroscopic methods provide definitive structural confirmation of this compound, ensuring the correct connectivity of the various chemical moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural analysis of this compound.
¹H NMR spectra would be expected to show characteristic signals for the protons of the two Fmoc groups (typically in the aromatic region, ~7.2-7.9 ppm), the methoxy (B1213986) group on the Hmb moiety (~3.8 ppm), the benzyl (B1604629) and alanine (B10760859) protons, and the methyl group of the alanine residue (~1.3-1.5 ppm). rsc.orgrsc.org The integration of these signals provides quantitative information about the relative number of protons, confirming the structure.
¹³C NMR spectra complement the proton data, with distinct signals for the carbonyl carbons of the carboxylic acid and the urethane (B1682113) linkages, the aromatic carbons of the Fmoc and Hmb groups, and the aliphatic carbons of the alanine backbone. arkat-usa.orgrsc.org For instance, the carbonyl carbons typically appear in the range of 155-175 ppm. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the key functional groups present in the molecule. The FTIR spectrum of this compound would be expected to display characteristic absorption bands for the N-H and O-H stretching (if any residual moisture is present), C-H stretching of aromatic and aliphatic groups, the C=O stretching of the carboxylic acid and carbamate (B1207046) groups (typically around 1700-1760 cm⁻¹), and the aromatic C=C stretching vibrations. arkat-usa.org
Mass Spectrometry (MS) , particularly with electrospray ionization (ESI-MS), is used to confirm the molecular weight of the compound. For this compound (C₄₁H₃₅NO₈), the expected monoisotopic mass is approximately 669.23 g/mol . peptide.com High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, providing further structural verification by identifying characteristic losses of the Fmoc and Hmb groups. The derivatization with an Fmoc group typically results in a mass shift of 222 Da per group.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for Fmoc aromatic protons (~7.2-7.9 ppm), Hmb aromatic and methoxy protons, and alanine protons. |
| ¹³C NMR | Signals for carbonyl carbons (~155-175 ppm), aromatic carbons, and aliphatic carbons. |
| FTIR | Characteristic C=O stretching bands (~1700-1760 cm⁻¹), N-H, C-H, and C=C stretching vibrations. |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the calculated molecular weight (~669.72 g/mol). |
Comprehensive Purity Assessment Methods for Fmoc-Protected Amino Acid Derivatives
A comprehensive purity assessment of this compound involves identifying and quantifying potential process-related and degradation impurities. The purity of the starting materials is paramount for the successful synthesis of long peptides, as impurities can accumulate and complicate the purification of the final product. nih.gov
Common impurities in Fmoc-amino acid preparations include:
Fmoc-dipeptides and tripeptides: These can form during the introduction of the Fmoc group if the already-formed Fmoc-amino acid reacts with another amino acid molecule. ub.edu
β-Alanine derivatives: The use of Fmoc-OSu as a protecting agent can sometimes lead to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH as contaminants. nih.govub.edu
Free amino acid: Incomplete reaction during the protection step can leave residual unprotected amino acid, which can lead to insertion errors during peptide synthesis. nih.gov
Side-chain unprotected Fmoc-amino acid: For amino acids with reactive side chains, incomplete side-chain protection can be a source of impurity.
The analytical methods described above, particularly RP-HPLC, are crucial for detecting these impurities. Often, methods are developed where known potential impurities are synthesized and used as standards to confirm their presence and to quantify them accurately in the main product. nih.gov Thin-Layer Chromatography (TLC) can also be used as a qualitative or semi-quantitative method for purity assessment. Furthermore, quantitative assays for specific impurities, such as acetate (B1210297) content (which can cause chain termination) and free amine content, are often included in the quality control of high-purity Fmoc-amino acids. nih.gov The use of Hmb-protected amino acids can sometimes lead to the formation of cyclic lactones during coupling, which represents another potential impurity to be monitored. peptide.com
| Impurity | Potential Source | Analytical Method for Detection |
|---|---|---|
| Fmoc-dipeptides/tripeptides | Side reaction during Fmoc protection | RP-HPLC, Mass Spectrometry |
| Fmoc-β-Ala-OH / Fmoc-β-Ala-AA-OH | Use of Fmoc-OSu reagent | RP-HPLC, Amino Acid Analysis |
| Free Amino Acid | Incomplete Fmoc protection | GC-based assays, TLC (ninhydrin stain) |
| Cyclic Lactones | Side reaction of activated Hmb-amino acids | RP-HPLC, Mass Spectrometry |
Future Directions and Emerging Trends in Fmoc Fmochmb Ala Oh Research
Automation and High-Throughput Synthesis Strategies for Fmoc-(FmocHmb)Ala-OH Application
The integration of this compound into automated and high-throughput peptide synthesis platforms is a key area of development. While standard Fmoc solid-phase peptide synthesis (SPPS) is readily automated, the inclusion of Hmb-protected residues can present challenges that necessitate refined strategies. semanticscholar.orgnih.gov
Current Automation Landscape:
Automated peptide synthesizers, including those utilizing microwave assistance, have become standard tools in peptide research. iris-biotech.debeilstein-journals.org These instruments streamline the repetitive cycles of deprotection, coupling, and washing inherent to SPPS. beilstein-journals.org The use of Fmoc chemistry is particularly amenable to automation due to the ease of monitoring the Fmoc deprotection step via UV absorbance. semanticscholar.orgnih.gov
Challenges and Solutions in Automating Hmb-Protected Residue Incorporation:
The primary challenge in automating the use of this compound and similar derivatives lies in the potentially slower and more sterically hindered coupling of the subsequent amino acid to the Hmb-modified secondary amine. This can lead to incomplete coupling and the formation of deletion peptides, a common impurity in SPPS. mdpi.com
To address this, high-throughput screening of coupling reagents and conditions is being employed to identify optimal protocols for incorporating amino acids after an Hmb-protected residue. Research has shown that more potent activating agents or longer coupling times may be necessary. Automated platforms are ideal for systematically optimizing these parameters.
A significant advancement is the development of automated methods for introducing the Hmb protection onto the peptide backbone during synthesis. nih.gov This involves an imine formation and reduction cycle with salicylaldehydes, which can be fully automated. nih.gov This "on-the-fly" backbone protection strategy allows for the precise placement of Hmb groups at strategic intervals, such as every sixth residue, to prevent aggregation without requiring the pre-synthesis of specialized this compound monomers. nih.gov This approach not only improves the quality and yield of difficult sequences but also enhances the flexibility of automated synthesis protocols. nih.gov
Future High-Throughput Applications:
The ability to reliably automate the incorporation of this compound will be crucial for the high-throughput synthesis of peptide libraries for drug discovery and other applications. By overcoming aggregation, a wider range of peptide sequences can be successfully synthesized and screened for biological activity.
Integration with Continuous Flow Chemistry Approaches for Scalable Production
Continuous flow chemistry is emerging as a powerful technology for the scalable and efficient synthesis of peptides, offering advantages over traditional batch methods. researchgate.netthieme-connect.de The integration of this compound into continuous flow systems is a promising avenue for the large-scale production of peptides that are prone to aggregation.
Advantages of Flow Chemistry for Peptide Synthesis:
Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. researchgate.net The enhanced mixing and heat transfer in microreactors can accelerate coupling and deprotection steps. researchgate.net Furthermore, continuous flow systems can be more easily scaled up compared to batch reactors. sioc-journal.cn
This compound in Flow Synthesis:
The use of this compound in continuous flow SPPS has been demonstrated to be effective in synthesizing difficult peptide sequences. oup.com The ability of the Hmb group to disrupt aggregation is particularly beneficial in the confined environment of a flow reactor, where resin collapse due to aggregation can lead to high back-pressures and system failure. thieme-connect.de
Research has shown that combining flow chemistry with elevated temperatures can further enhance the synthesis of challenging peptides. thieme-connect.de However, care must be taken to avoid side reactions, such as aspartimide formation, which can be exacerbated at higher temperatures. thieme-connect.de The use of Hmb protection at specific residues, including those adjacent to aspartic acid, can help to suppress these side reactions. researchgate.net
Challenges and Future Prospects for Scalable Production:
While promising, the scalable production of peptides using this compound in flow systems is still an active area of research. One of the main challenges is the cost and availability of bulk quantities of Hmb-protected amino acids. thieme-connect.depeptide.com However, as demand increases and synthesis methods for these building blocks improve, their cost is expected to decrease.
Future developments will likely focus on optimizing flow reactor design and reaction conditions for the efficient incorporation of Hmb-protected residues. This includes exploring novel solid supports that are well-suited for flow chemistry and developing real-time analytical techniques to monitor the synthesis process and ensure high product quality. thieme-connect.de
Exploration of Novel and Greener Cleavage Conditions for Hmb Protection
The standard method for removing the Hmb protecting group, along with other side-chain protecting groups and cleavage from the resin, involves treatment with strong acids, most commonly trifluoroacetic acid (TFA). merckmillipore.com While effective, the use of large quantities of TFA raises environmental and safety concerns. researchgate.netrsc.org Consequently, there is a growing interest in developing novel and greener cleavage conditions.
Limitations of Traditional Cleavage Methods:
TFA is a corrosive and hazardous chemical, and its disposal contributes to the environmental impact of peptide synthesis. researchgate.net The development of TFA-free cleavage methods is a key goal in green peptide chemistry. researchgate.net
Emerging Greener Alternatives:
Researchers are exploring a range of alternative cleavage reagents and conditions that are more environmentally benign. Some promising approaches include:
Dilute HCl in Fluoro Alcohols: A method using 0.1 N HCl in hexafluoroisopropanol or trifluoroethanol has been shown to cleanly and rapidly remove acid-labile protecting groups, including those cleaved by TFA, and can cleave peptides from common resins. researchgate.net
Alternative Solvents: The replacement of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as propylene (B89431) carbonate has been demonstrated for both solution- and solid-phase peptide synthesis. rsc.org
Modified Hmb Groups: The development of Hmb variants with altered acid lability could allow for cleavage under milder acidic conditions. For example, the Hmsb (sulfoxide-modified Hmb) group can be reduced to a more acid-labile thioether before cleavage. nih.gov
Table of Cleavage Conditions and Considerations:
| Cleavage Reagent | Advantages | Disadvantages | Citations |
| Trifluoroacetic Acid (TFA) | Highly effective for Hmb and other acid-labile groups | Corrosive, environmental concerns | merckmillipore.comresearchgate.net |
| Dilute HCl in Fluoro Alcohols | TFA-free, rapid cleavage | Requires specific fluoro alcohol solvents | researchgate.net |
| Trimethylsilyl bromide (TmsBr) | Useful for cleaving modified Hmb groups like Hmsb | Requires specific scavengers | nih.gov |
The ultimate goal is to develop cleavage protocols that are not only environmentally friendly but also maintain high peptide purity and yield. The optimization of these greener methods for peptides containing Hmb-protected residues will be a key focus of future research.
Computational Modeling and In Silico Studies for Predicting Conformational Behavior and Reactivity in Complex Systems
Computational modeling and in silico studies are becoming increasingly valuable tools in peptide science for predicting structure, dynamics, and reactivity. nih.govmdpi.com Applying these methods to peptides containing this compound can provide insights that are difficult to obtain through experimental means alone.
Predicting Peptide Aggregation and the Impact of Hmb:
One of the primary applications of computational modeling in this context is the prediction of "difficult sequences" that are prone to aggregation during SPPS. acs.org By simulating the conformational behavior of growing peptide chains on the solid support, it may be possible to identify aggregation-prone regions and strategically plan the incorporation of Hmb-protected residues to disrupt interchain hydrogen bonding.
Molecular dynamics (MD) simulations can be used to model the conformational ensemble of a peptide with and without Hmb protection, providing a visual and quantitative understanding of how the Hmb group alters the peptide's structure and prevents self-assembly.
Modeling Coupling Reactions and Reactivity:
Quantum mechanics (QM) and hybrid QM/MM (quantum mechanics/molecular mechanics) methods can be used to model the mechanism of the coupling reaction following the incorporation of an Hmb-protected residue. These studies can help to explain the observed differences in reactivity of the Hmb-modified secondary amine and guide the rational selection of optimal coupling reagents and conditions.
Deep Learning for Synthesis Optimization:
Recent advances in deep learning and artificial intelligence offer exciting possibilities for optimizing peptide synthesis. mit.eduamidetech.com By training neural networks on large datasets of experimental synthesis outcomes, it is possible to develop models that can predict the success of a given synthesis protocol. mit.edu For example, a deep learning model could be trained to predict the efficiency of Fmoc deprotection or coupling steps based on the peptide sequence, including the presence of Hmb-protected residues, and the reaction conditions. mit.edu This predictive capability would enable the in silico optimization of synthesis strategies before they are performed in the lab, saving time and resources.
Future Directions in Computational Research:
The future of computational research in this area will likely involve the development of more accurate and efficient multiscale modeling approaches that can bridge the gap from quantum mechanical effects at the atomic level to the macroscopic behavior of the peptide-resin system. The integration of these models with experimental data and machine learning algorithms will pave the way for a new era of predictive and automated peptide synthesis.
Q & A
Q. What is the role of Fmoc-(FmocHmb)Ala-OH in solid-phase peptide synthesis (SPPS)?
this compound serves as a dual-protected amino acid building block, enabling controlled incorporation of alanine residues during SPPS. The Fmoc group provides temporary α-amino protection, removable under basic conditions (e.g., piperidine), while the FmocHmb (2-(Fmoc-oxy)-4-methoxybenzyl) group offers additional side-chain protection. This prevents undesired side reactions, such as aggregation or racemization, during chain elongation .
Q. How is this compound synthesized, and what intermediates are critical?
Synthesis involves sequential protection of alanine’s α-amine and side chain. A typical route starts with Fmoc-Cl (9-fluorenylmethyl chloroformate) protection of the α-amine, followed by introduction of the FmocHmb group via reductive alkylation or Mitsunobu reactions. Key intermediates include Fmoc-Ala-OH and FmocHmb-protected alanine derivatives, with purification via column chromatography or recrystallization .
Q. What are the recommended methods for purifying this compound and ensuring high purity?
Reverse-phase HPLC (RP-HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is standard for purification. Analytical HPLC (≥99% purity) and LC-MS (to confirm molecular weight) are critical for quality control. Solubility in DMF or DMSO facilitates handling during SPPS .
Advanced Research Questions
Q. How can coupling efficiency of this compound in automated SPPS be optimized?
Optimize activation reagents (e.g., PyBroP or HATU) and coupling times (≥30 minutes). Infrared heating (40–50°C) enhances reaction kinetics, improving loading efficiency compared to room-temperature conditions. Use DIEA (2–4 eq.) as a base to neutralize byproducts and maintain reaction pH .
Q. How are side reactions like Lossen rearrangement or diketopiperazine formation prevented during synthesis?
Lossen rearrangement, leading to β-alanine byproducts, is mitigated by avoiding excessive base or prolonged exposure to activating reagents. For diketopiperazine prevention, ensure complete Fmoc deprotection and minimize steric hindrance during coupling. Use of orthogonal protecting groups (e.g., Trt or Alloc) for side chains further reduces side reactions .
Q. What advanced analytical techniques validate the structural integrity of this compound?
High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 2D NMR (e.g., - HSQC) verifies regioselective protection. Purity is assessed via HPLC with UV detection (254 nm), and chiral HPLC ensures enantiomeric integrity (≥99.8% a/a) .
Q. How does this compound stability vary under different storage and reaction conditions?
The compound is hygroscopic and requires storage at −20°C in desiccated conditions. In DMF or DMSO solutions, stability decreases after 1 week due to gradual Fmoc cleavage. Avoid prolonged exposure to light or acidic/basic environments to prevent degradation .
Q. What are the applications of this compound in synthesizing structurally complex peptides?
It is used in β-sheet-promoting peptides, cyclic peptides, and glycoconjugates. The FmocHmb group enables selective deprotection for site-specific modifications (e.g., biotinylation or fluorophore labeling). In combinatorial libraries, it aids in generating diverse peptide architectures with controlled stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
